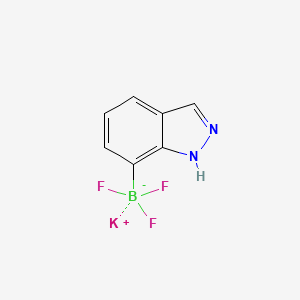
Potassium trifluoro(1H-indazol-7-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(1H-indazol-7-yl)borate is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to an indazole ring, which imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1H-indazol-7-yl)borate typically involves the reaction of indazole derivatives with boron trifluoride and potassium fluoride. The process can be summarized as follows:
Starting Materials: Indazole derivatives, boron trifluoride (BF3), and potassium fluoride (KF).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The temperature is maintained at a moderate level to ensure the complete formation of the desired product.
Procedure: The indazole derivative is first treated with boron trifluoride to form an intermediate boron complex. This intermediate is then reacted with potassium fluoride to yield this compound.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(1H-indazol-7-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles, with conditions such as the presence of a base and an inert atmosphere.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while substitution reactions yield various substituted indazole derivatives.
Scientific Research Applications
Potassium trifluoro(1H-indazol-7-yl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: Its derivatives have potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of potassium trifluoro(1H-indazol-7-yl)borate involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a nucleophile, transferring the indazole moiety to the electrophilic partner in the presence of a palladium catalyst. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(1H-indazol-4-yl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium trifluoro(1H-pyrazol-1-ylmethyl)borate
Uniqueness
Potassium trifluoro(1H-indazol-7-yl)borate is unique due to the specific positioning of the trifluoroborate group on the indazole ring, which imparts distinct reactivity and stability compared to its analogs. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C7H5BF3KN2 |
|---|---|
Molecular Weight |
224.03 g/mol |
IUPAC Name |
potassium;trifluoro(1H-indazol-7-yl)boranuide |
InChI |
InChI=1S/C7H5BF3N2.K/c9-8(10,11)6-3-1-2-5-4-12-13-7(5)6;/h1-4H,(H,12,13);/q-1;+1 |
InChI Key |
IQLCAWQXTIBNDU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=NN2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















